
4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylamino group and a piperazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyrimidine.
Substitution with Methylamino Group:
Formation of Piperazinone Ring: The piperazinone ring can be formed through cyclization reactions involving appropriate diamine precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
化学反应分析
Types of Reactions
4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine or piperazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound.
科学研究应用
4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.
作用机制
The mechanism of action of 4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting potential anticancer properties.
相似化合物的比较
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Dasatinib: Another tyrosine kinase inhibitor with applications in cancer therapy.
Nilotinib: Similar to imatinib and dasatinib, used for its anticancer properties.
Uniqueness
4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one is unique due to its specific structural features, which may confer distinct biological activities compared to other similar compounds. Its combination of a pyrimidine ring with a piperazinone ring and a methylamino substituent may result in unique interactions with molecular targets, offering potential advantages in therapeutic applications.
属性
分子式 |
C9H13N5O |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
4-[6-(methylamino)pyrimidin-4-yl]piperazin-2-one |
InChI |
InChI=1S/C9H13N5O/c1-10-7-4-8(13-6-12-7)14-3-2-11-9(15)5-14/h4,6H,2-3,5H2,1H3,(H,11,15)(H,10,12,13) |
InChI 键 |
IXCOHGQUWAWWLK-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=NC=N1)N2CCNC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


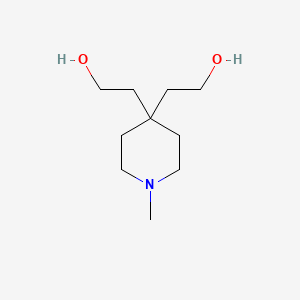


![Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B15279128.png)
![tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279129.png)
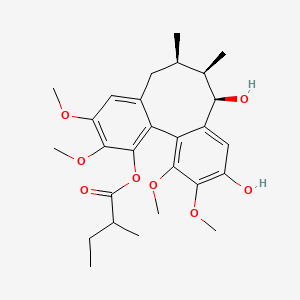
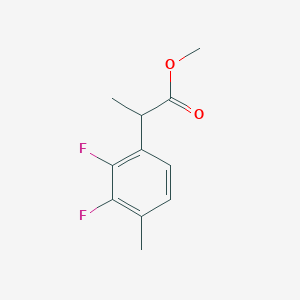
![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15279147.png)
![Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279155.png)
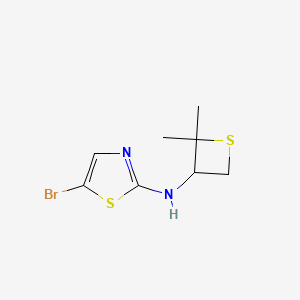

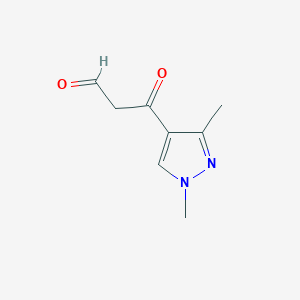
![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)

